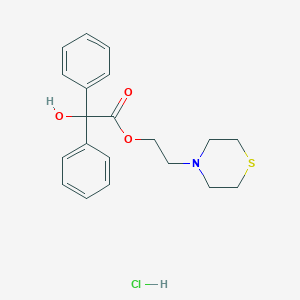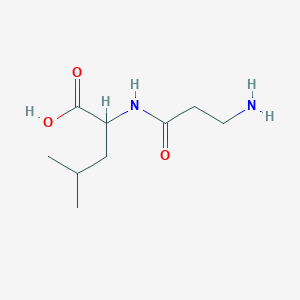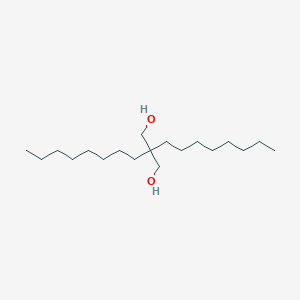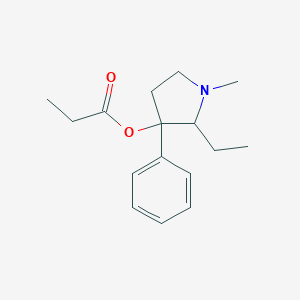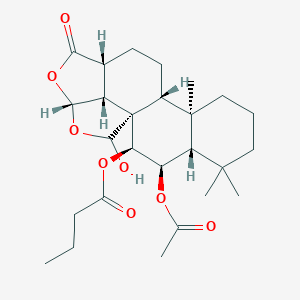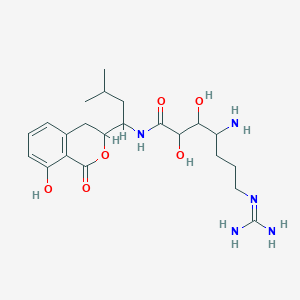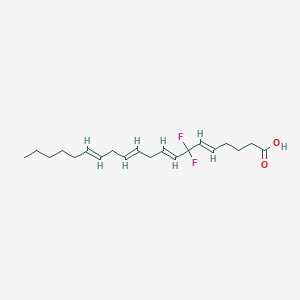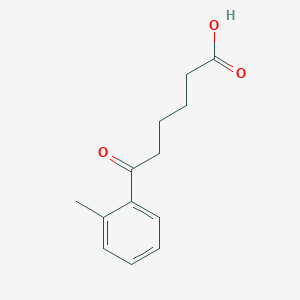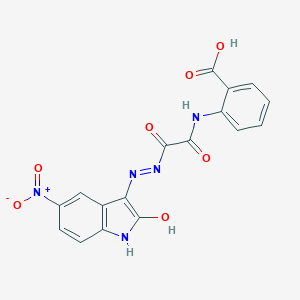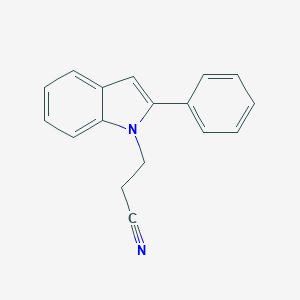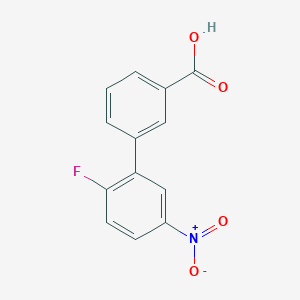![molecular formula C9H5ClN4 B025680 [(1E,4E)-2-Chloro-5-methyl-2,5-cyclohexadiene-1,4-diylidene]biscyanamide CAS No. 105381-59-7](/img/structure/B25680.png)
[(1E,4E)-2-Chloro-5-methyl-2,5-cyclohexadiene-1,4-diylidene]biscyanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1E,4E)-2-Chloro-5-methyl-2,5-cyclohexadiene-1,4-diylidene]biscyanamide, also known as CCD, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CCD is a versatile compound that can be synthesized using various methods, and its unique structure makes it an attractive candidate for scientific research.
Mécanisme D'action
The mechanism of action of [(1E,4E)-2-Chloro-5-methyl-2,5-cyclohexadiene-1,4-diylidene]biscyanamide is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in DNA replication and cell division. [(1E,4E)-2-Chloro-5-methyl-2,5-cyclohexadiene-1,4-diylidene]biscyanamide has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer treatment.
Effets Biochimiques Et Physiologiques
[(1E,4E)-2-Chloro-5-methyl-2,5-cyclohexadiene-1,4-diylidene]biscyanamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that [(1E,4E)-2-Chloro-5-methyl-2,5-cyclohexadiene-1,4-diylidene]biscyanamide can inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of enzymes involved in DNA replication and cell division. In vivo studies have shown that [(1E,4E)-2-Chloro-5-methyl-2,5-cyclohexadiene-1,4-diylidene]biscyanamide can inhibit tumor growth and metastasis in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
[(1E,4E)-2-Chloro-5-methyl-2,5-cyclohexadiene-1,4-diylidene]biscyanamide has several advantages as a research tool, including its versatility, ease of synthesis, and unique structure. However, [(1E,4E)-2-Chloro-5-methyl-2,5-cyclohexadiene-1,4-diylidene]biscyanamide also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on [(1E,4E)-2-Chloro-5-methyl-2,5-cyclohexadiene-1,4-diylidene]biscyanamide, including:
1. Further studies on the mechanism of action of [(1E,4E)-2-Chloro-5-methyl-2,5-cyclohexadiene-1,4-diylidene]biscyanamide, including its interactions with enzymes and DNA.
2. Development of novel materials based on [(1E,4E)-2-Chloro-5-methyl-2,5-cyclohexadiene-1,4-diylidene]biscyanamide, with unique properties such as conductivity and magnetism.
3. Synthesis of novel compounds based on [(1E,4E)-2-Chloro-5-methyl-2,5-cyclohexadiene-1,4-diylidene]biscyanamide, with potential applications in medicinal chemistry.
4. Studies on the potential toxicity of [(1E,4E)-2-Chloro-5-methyl-2,5-cyclohexadiene-1,4-diylidene]biscyanamide, and development of safer methods for its synthesis and handling.
5. Investigation of the potential of [(1E,4E)-2-Chloro-5-methyl-2,5-cyclohexadiene-1,4-diylidene]biscyanamide as a therapeutic agent for other diseases, such as viral infections and autoimmune disorders.
In conclusion, [(1E,4E)-2-Chloro-5-methyl-2,5-cyclohexadiene-1,4-diylidene]biscyanamide is a versatile and promising compound with potential applications in various fields. Further research is needed to fully understand its mechanism of action and to explore its potential as a therapeutic agent.
Méthodes De Synthèse
[(1E,4E)-2-Chloro-5-methyl-2,5-cyclohexadiene-1,4-diylidene]biscyanamide can be synthesized using a variety of methods, including the reaction of 2-chloro-5-methyl-1,4-benzoquinone with cyanamide in the presence of a base. Another method involves the reaction of 1,4-benzoquinone with cyanamide in the presence of a base, followed by chlorination and dehydrogenation. The synthesized [(1E,4E)-2-Chloro-5-methyl-2,5-cyclohexadiene-1,4-diylidene]biscyanamide can be purified using various techniques, such as column chromatography.
Applications De Recherche Scientifique
[(1E,4E)-2-Chloro-5-methyl-2,5-cyclohexadiene-1,4-diylidene]biscyanamide has been studied for its potential applications in various fields, including materials science, organic chemistry, and medicinal chemistry. In materials science, [(1E,4E)-2-Chloro-5-methyl-2,5-cyclohexadiene-1,4-diylidene]biscyanamide has been used as a building block for the synthesis of novel materials with unique properties. In organic chemistry, [(1E,4E)-2-Chloro-5-methyl-2,5-cyclohexadiene-1,4-diylidene]biscyanamide has been used as a starting material for the synthesis of various compounds. In medicinal chemistry, [(1E,4E)-2-Chloro-5-methyl-2,5-cyclohexadiene-1,4-diylidene]biscyanamide has been studied for its potential as an anticancer agent.
Propriétés
Numéro CAS |
105381-59-7 |
|---|---|
Nom du produit |
[(1E,4E)-2-Chloro-5-methyl-2,5-cyclohexadiene-1,4-diylidene]biscyanamide |
Formule moléculaire |
C9H5ClN4 |
Poids moléculaire |
204.61 g/mol |
Nom IUPAC |
(2-chloro-4-cyanoimino-5-methylcyclohexa-2,5-dien-1-ylidene)cyanamide |
InChI |
InChI=1S/C9H5ClN4/c1-6-2-9(14-5-12)7(10)3-8(6)13-4-11/h2-3H,1H3 |
Clé InChI |
FYBSHRHFFKEQCI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC#N)C(=CC1=NC#N)Cl |
SMILES canonique |
CC1=CC(=NC#N)C(=CC1=NC#N)Cl |
Synonymes |
[(1E,4E)-2-Chloro-5-methyl-2,5-cyclohexadiene-1,4-diylidene]biscyanamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



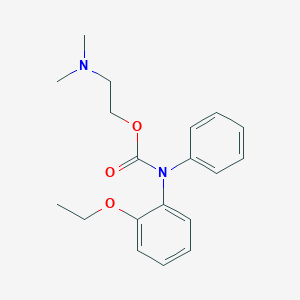
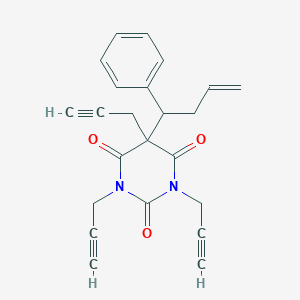
![2-[7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-YL]quinazolin-4(1H)-one](/img/structure/B25601.png)
